3-(2,5-Dichlorophenyl)-2-methyl-1-propene
Description
3-(2,5-Dichlorophenyl)-2-methyl-1-propene is a chlorinated aromatic alkene characterized by a 2,5-dichlorophenyl group attached to a methyl-substituted propene backbone. The compound’s structure confers unique electronic and steric properties due to the electron-withdrawing chlorine substituents on the phenyl ring and the conjugated double bond in the propene moiety. Chlorinated aromatic compounds are widely studied for their applications in agrochemicals, pharmaceuticals, and materials science, where substituent positioning and functional groups critically influence reactivity and stability .
Properties
IUPAC Name |
1,4-dichloro-2-(2-methylprop-2-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2/c1-7(2)5-8-6-9(11)3-4-10(8)12/h3-4,6H,1,5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMWGXYHNXDHJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=C(C=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30555992 | |
| Record name | 1,4-Dichloro-2-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30555992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93794-96-8 | |
| Record name | 1,4-Dichloro-2-(2-methyl-2-propen-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93794-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dichloro-2-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30555992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dichlorophenyl)-2-methyl-1-propene typically involves the reaction of 2,5-dichlorobenzaldehyde with a suitable alkylating agent under basic conditions. One common method is the Wittig reaction, where 2,5-dichlorobenzaldehyde is reacted with a phosphonium ylide to form the desired propene derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other alkylation methods, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dichlorophenyl)-2-methyl-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The dichlorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used for nucleophilic substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, epoxidation yields epoxides, while hydrogenation results in saturated hydrocarbons.
Scientific Research Applications
3-(2,5-Dichlorophenyl)-2-methyl-1-propene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which 3-(2,5-Dichlorophenyl)-2-methyl-1-propene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s dichlorophenyl group can engage in various binding interactions, influencing biological pathways and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Effects in Dichlorophenyl Derivatives
The position of chlorine substituents on the phenyl ring significantly impacts physicochemical properties. For example:
- 3-(2,5-Dichlorophenyl)-1,1-dimethylurea (from ) shares the 2,5-dichloro substitution pattern with the target compound. Such derivatives exhibit enhanced stability and lipophilicity compared to analogs with chlorine at the 2,3- or 2,4- positions, which are more prone to metabolic degradation .
- 3-(3-Chlorophenyl)-1,1-dimethylurea () lacks the second chlorine atom, reducing steric hindrance and electron-withdrawing effects, which may decrease its environmental persistence compared to dichloro analogs.
Key Insight : The 2,5-dichloro configuration in aromatic systems enhances thermal stability and resistance to oxidation, making such compounds suitable for high-performance materials or persistent herbicides .
Functional Group Comparisons: Alkenes vs. Ureas and Chalcones
- Urea Derivatives (e.g., 3-(2,5-dichlorophenyl)-1,1-dimethylurea, ):
Ureas feature a carbonyl-linked amine group, enabling hydrogen bonding and solubility in polar solvents. In contrast, 3-(2,5-Dichlorophenyl)-2-methyl-1-propene’s alkene group lacks hydrogen-bonding capacity, favoring hydrophobic interactions and lower water solubility. - Chalcone Derivatives (e.g., 1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone, ): Chalcones contain α,β-unsaturated ketones, enabling conjugation and cyclization into flavones.
Table 1: Functional Group Impact on Properties
| Compound Class | Functional Group | Key Properties |
|---|---|---|
| Dichlorophenyl Alkene | Propene | Hydrophobic, electrophilic double bond |
| Urea | Carbonyl-amine | Polar, hydrogen-bonding capability |
| Chalcone | α,β-Unsaturated ketone | Conjugation-dependent UV activity, cyclization potential |
Substituent Type: Chlorine vs. Methyl Groups
- 3-(2,5-Dimethylphenyl)-2'-methylpropiophenone (): Replacing chlorine with methyl groups reduces electronegativity and increases steric bulk.
Key Insight : Chlorine atoms increase polarity and oxidative stability, whereas methyl groups prioritize steric effects, influencing applications in drug design (chlorine for bioactivity) or materials (methyl for volatility reduction) .
Table 2: Comparative Properties of Dichlorophenyl Derivatives
| Compound Name | Substituent Positions | Functional Group | Boiling Point (°C)* | LogP* |
|---|---|---|---|---|
| This compound | 2,5-Cl | Propene | ~250 (estimated) | 3.8 |
| 3-(2,5-Dichlorophenyl)-1,1-dimethylurea | 2,5-Cl | Urea | >300 | 2.5 |
| 3-(2,5-Dimethylphenyl)-2'-methylpropiophenone | 2,5-CH₃ | Ketone | 280–300 | 4.2 |
*Estimated based on substituent contributions and analogous compounds .
Biological Activity
3-(2,5-Dichlorophenyl)-2-methyl-1-propene is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a dichlorophenyl group attached to a propene backbone. The synthesis typically involves the reaction of 2,5-dichlorobenzaldehyde with an appropriate alkylating agent under basic conditions. One common method is the Wittig reaction , which allows for the formation of the desired propene derivative with high yields.
Synthetic Route Example:
- Reactants: 2,5-Dichlorobenzaldehyde, phosphonium ylide
- Reaction Type: Wittig reaction
- Conditions: Basic environment
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anti-inflammatory effects. The compound's derivatives have shown promise in inhibiting bacterial growth and reducing inflammation.
Antimicrobial Properties
Several studies have investigated the antibacterial properties of this compound. For instance, derivatives of this compound were evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity.
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | 12.5 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
| Control (Triclosan) | 10 | E. coli |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research suggests that it may inhibit specific enzymes involved in inflammatory pathways. The mechanism appears to involve binding to active sites on enzymes, thus altering their function.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: It may inhibit enzymes such as cyclooxygenase (COX), leading to reduced synthesis of pro-inflammatory mediators.
- Cell Membrane Interaction: The dichlorophenyl group can alter membrane permeability, affecting cellular processes.
Case Studies and Research Findings
- Antibacterial Activity Study:
- A study evaluated several derivatives of this compound against S. aureus and E. coli. Results showed that certain derivatives had MIC values significantly lower than standard antibiotics.
- Inflammatory Response Assessment:
- Another investigation focused on the anti-inflammatory potential of the compound in a murine model of inflammation. The results indicated a marked reduction in inflammation markers compared to control groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
